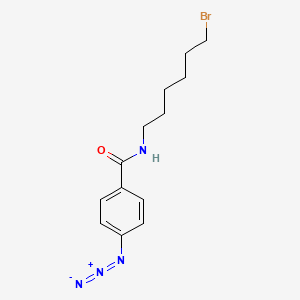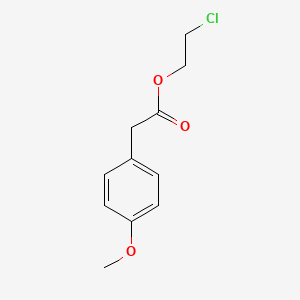
2-Chloroethyl (4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a methoxy group at the para position and an ethyl group bearing a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with 2-chloroethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reaction of 4-methoxyphenylacetyl chloride with 2-chloroethanol in the presence of a base such as pyridine or triethylamine. This method is advantageous as it avoids the need for strong acids and can be performed at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl (4-methoxyphenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenylacetic acid and 2-chloroethanol.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid; basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 2-azidoethyl (4-methoxyphenyl)acetate, 2-thioethyl (4-methoxyphenyl)acetate, etc.
Hydrolysis: 4-Methoxyphenylacetic acid and 2-chloroethanol.
Oxidation: 4-Hydroxyphenylacetic acid derivatives.
Applications De Recherche Scientifique
2-Chloroethyl (4-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of ester derivatives on biological systems, including enzyme interactions and metabolic pathways.
Material Science: It is used in the development of novel polymers and materials with specific properties such as biodegradability and thermal stability.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl (4-methoxyphenyl)acetate involves its interaction with various molecular targets depending on the context of its use. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In biological systems, the ester bond can be hydrolyzed by esterases, releasing 4-methoxyphenylacetic acid and 2-chloroethanol, which may further interact with cellular components.
Comparaison Avec Des Composés Similaires
2-Chloroethyl (4-methoxyphenyl)acetate can be compared with similar compounds such as:
2-Chloroethyl (4-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
2-Bromoethyl (4-methoxyphenyl)acetate: Bromine instead of chlorine, which may affect the rate of nucleophilic substitution reactions due to the difference in leaving group ability.
2-Chloroethyl (4-methylphenyl)acetate: Methyl group instead of methoxy, affecting the compound’s polarity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
91552-47-5 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
2-chloroethyl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-2-9(3-5-10)8-11(13)15-7-6-12/h2-5H,6-8H2,1H3 |
Clé InChI |
KFLORGITLNEWNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B14370606.png)

![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
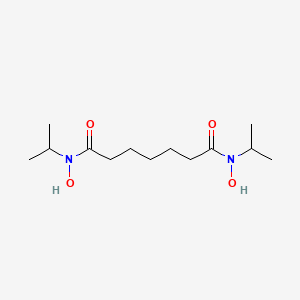
![N',4-diamino-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370633.png)
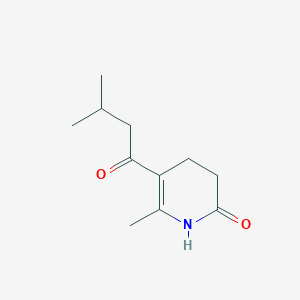
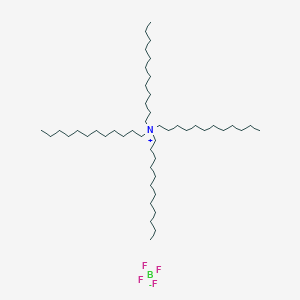
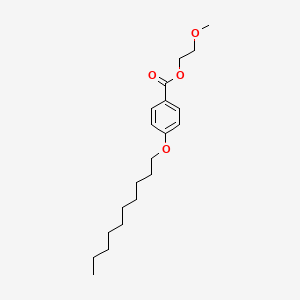
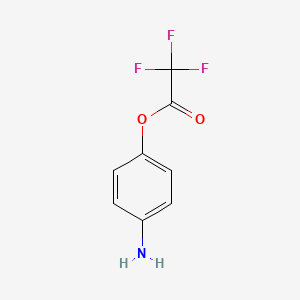
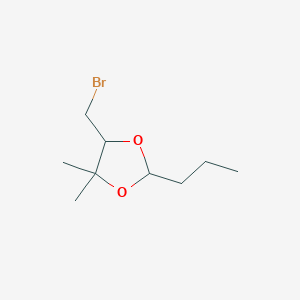
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
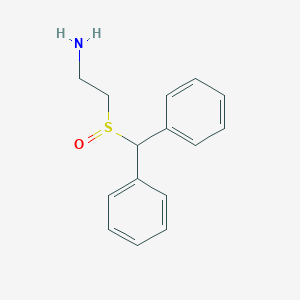
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
